4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole
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Overview
Description
4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole typically involves the reaction of 4-phenoxybenzaldehyde with benzil and ammonium acetate under reflux conditions. The reaction proceeds through a condensation mechanism, forming the imidazole ring.
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Step 1: : Preparation of 4-phenoxybenzaldehyde
- 4-phenoxybenzaldehyde can be synthesized by the reaction of phenol with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
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Step 2: : Condensation Reaction
- 4-phenoxybenzaldehyde is then reacted with benzil and ammonium acetate in glacial acetic acid under reflux conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxyphenyl isocyanate
- 4-phenoxyphenylboronic acid
- N-(4-phenoxyphenyl)-2-(pyridin-4-ylmethyl)amino]nicotinamide
Uniqueness
4-(4-phenoxyphenyl)-2,5-diphenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H20N2O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-2,4-diphenyl-1H-imidazole |
InChI |
InChI=1S/C27H20N2O/c1-4-10-20(11-5-1)25-26(29-27(28-25)22-12-6-2-7-13-22)21-16-18-24(19-17-21)30-23-14-8-3-9-15-23/h1-19H,(H,28,29) |
InChI Key |
VWEBLZYZADTESA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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